4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of various derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored in several studies. For instance, a novel compound with a dimethylamino phenyl group was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy . Another study reported the synthesis of a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . Additionally, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles were synthesized by reacting specific aldehydes with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic data. For example, the crystal structure of a 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl) derivative was determined, revealing a monoclinic space group and specific unit cell parameters . Another study provided the crystal structure of a 2-amino-7,7-dimethyl-4-(4-nitrophenyl) derivative, which crystallizes in the triclinic space group and exhibits a dihedral angle between the dihydropyridine ring and the benzene ring . The crystal structure of a 2-amino-4-(4-hydroxy-3-methoxyphenyl) derivative was also reported, showing intermolecular hydrogen bond interactions that stabilize the crystal packing .
Chemical Reactions Analysis
The intermediate structures in the synthesis of these compounds have been studied, revealing insights into the mechanistic pathways. For instance, the reaction of dimethylamino)but-3-en-2-one with malononitrile afforded cyano-dimethylamino)hexa-dienamide isomers, which upon acid-induced cyclization gave a known 1,2-dihydropyridine derivative . The Diels-Alder reaction has also been employed, with a pyrazole ring serving as the diene, leading to the synthesis of a dimethyl dihydropyridine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been investigated through various analyses. The thermodynamic properties of a novel compound were calculated at different temperatures, and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and hyperpolarizability values . The antimicrobial activity of some derivatives was evaluated, with certain compounds exhibiting significant antibacterial and antifungal activities . The crystal structures and Hirshfeld surface analyses of other derivatives have been performed to understand the intermolecular interactions within the crystal lattice . Lastly, a study on nanoarchitectonics and molecular docking of a 4-(dimethylamino)pyridin-1-ium derivative revealed its potential as a carbonic anhydrase I inhibitor, supported by docking studies .
Scientific Research Applications
Spectroscopic Analysis and Optical Properties
Pyridine derivatives, including structures similar to "4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile," have been synthesized and their structural features studied by IR and electronic spectroscopy. The optical properties were investigated using UV–vis absorption and fluorescence spectroscopy, showing the effects of substituents on the emission spectra, which are critical for understanding their potential applications in optical materials and devices (Cetina, Tranfić, Sviben, & Jukić, 2010).
Antimicrobial Agents
A novel series of substituted pyridine derivatives has been synthesized and assessed as antimicrobial agents. These compounds exhibited potential DNA gyrase inhibitory activity, examined using in silico molecular docking simulation. Their antimicrobial activities were screened, with some compounds showing good antibacterial and antifungal activities, highlighting their potential in medical and pharmaceutical applications (Khidre & Radini, 2021).
Corrosion Inhibition
Derivatives of "4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile" have been explored as corrosion inhibitors. A specific derivative was synthesized and tested on mild steel in acidic media, demonstrating significant inhibition performance. This research provides insights into the compound's utility in protecting metals from corrosion, essential for industrial applications (Ibraheem, 2019).
Materials Science
The densities, viscosities, and ultrasonic velocities of certain dihydropyridine derivatives have been measured in dimethyl sulfoxide at different temperatures. These experimental data offer valuable insights into solute-solvent and solute-solute interactions, informing the design and synthesis of materials with specific acoustical properties (Baluja & Talaviya, 2016).
Antitumor Agents
The synthesis of biologically active novel systems derived from pyridine derivatives has been reported. These compounds have shown significant antitumor activities, indicating their potential application in developing new cancer therapies (El-Shaaer, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as dimepheptanol and 4-(n,n-dimethylamino)cinnamoyl-coa have been investigated for their potential targets
Mode of Action
Similar compounds like oxytetracycline and lymecycline are known to interact with bacterial 50s ribosomal subunits, inhibiting protein synthesis
Biochemical Pathways
Related compounds have been shown to impact various metabolic processes, including nadph metabolism
Pharmacokinetics
A related compound, 4-dimethylaminophenol, has been shown to increase mean arterial pressure in dogs when administered intravenously
Result of Action
A related compound, diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1h-pyrrol-3-yl)-(hydroxy)methylphosphonate, has shown promising anti-breast and lung-cancer activity
Action Environment
A related compound, 4-(dimethylamino)pyridine, has been shown to exhibit temperature-sensitive protonation behaviour
properties
IUPAC Name |
4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCZCBPPRBHVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363393 |
Source
|
Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
62321-91-9 |
Source
|
Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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